molecular formula C18H23N5O3 B3015363 methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate CAS No. 1021105-42-9

methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate

Cat. No.: B3015363
CAS No.: 1021105-42-9
M. Wt: 357.414
InChI Key: GQJWVEWZLDAYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzoate ester

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which could potentially interact with different targets.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole-containing compounds are generally known to have excellent pharmacokinetic profiles . They are highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.

Action Environment

The chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents , could potentially be influenced by environmental factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the piperazine ring.

    4-(2-(4-(1H-imidazol-1-yl)piperazin-1-yl)acetamido)benzoic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-21-8-7-19-18(21)23-11-9-22(10-12-23)13-16(24)20-15-5-3-14(4-6-15)17(25)26-2/h3-8H,9-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWVEWZLDAYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.